2-Methyl-5-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

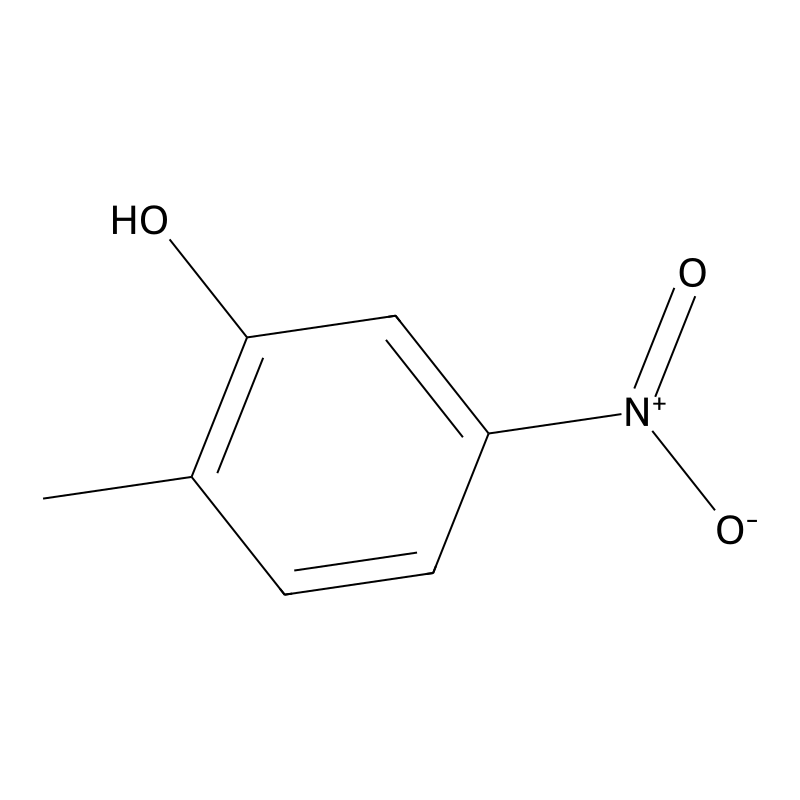

2-Methyl-5-nitrophenol is an organic compound with the molecular formula and a CAS number of 5428-54-6. It is characterized as a yellow crystalline solid with a slight odor and is classified among nitrophenols, which are known for their distinctive color due to the presence of the nitro group () attached to the aromatic ring. The structure of 2-Methyl-5-nitrophenol features a methyl group () at the second position and a nitro group at the fifth position of the benzene ring, influencing its chemical properties and reactivity .

- Toxicity: Nitrophenols can be toxic upon ingestion, inhalation, or skin contact. Specific data on the toxicity of 5-Methyl-2-nitrophenol is limited.

- Flammability: Nitrophenols are combustible and may burn upon exposure to flame or heat.

- Reactivity: Nitrophenols can react with strong acids or bases, releasing heat.

- Nitration: The compound can be nitrated further to form more complex derivatives.

- Reduction: It can be reduced to form corresponding amines, such as 2-Methyl-5-nitroaniline.

- Thermal Decomposition: At high temperatures, it may decompose, releasing toxic gases like nitrogen oxides .

The general reaction for its synthesis involves the nitration of toluene using nitric acid and sulfuric acid:

The synthesis of 2-Methyl-5-nitrophenol typically involves multi-step reactions:

- Nitration of Toluene: The first step involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Diazotization: In some methods, a diazonium salt may be formed and subsequently reacted to yield the final product .

A common laboratory procedure includes dissolving 2-methyl-5-nitroaniline in refluxing sulfuric acid before cooling to precipitate the product.

2-Methyl-5-nitrophenol is utilized in various applications, including:

- Chemical Intermediates: It serves as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Research: Its unique properties make it valuable in chemical research for studying reactions involving nitrophenolic compounds .

Interaction studies involving 2-Methyl-5-nitrophenol primarily focus on its toxicological profile rather than pharmacological interactions. It has been noted for its potential harmful effects when interacting with biological systems, particularly regarding skin contact and inhalation exposure. Further studies are needed to fully understand its interactions at a molecular level within biological contexts .

Several compounds share structural similarities with 2-Methyl-5-nitrophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 2-Methyl-4-nitrophenol | C7H7NO3 | Nitro group at the fourth position; different reactivity. |

| 4-Nitrophenol | C6H4N2O3 | Lacks methyl group; widely studied for its antibacterial properties. |

| 2-Nitrophenol | C6H4N2O3 | Nitro group at the second position; used in dye synthesis. |

Uniqueness of 2-Methyl-5-nitrophenol: The unique positioning of the methyl and nitro groups grants it distinct electronic properties compared to its analogs, influencing its reactivity and applications in organic synthesis .

The discovery of 2-methyl-5-nitrophenol is intertwined with advancements in nitration chemistry during the late 19th century. Early synthetic routes involved the nitration of o-cresol (2-methylphenol), a process that gained attention due to its utility in producing nitroaromatic intermediates. Notably, Noelting and Collin documented methods for synthesizing nitrocresol derivatives in 1884, laying the groundwork for modern applications. Industrial interest in the compound grew in the mid-20th century, driven by its role as a precursor in dye and pharmaceutical manufacturing. A pivotal development emerged in 2016 with the patenting of a streamlined synthesis method that bypassed intermediate 2-methyl-5-nitroaniline, reducing production costs and environmental impact.

Nomenclature and Classification

2-Methyl-5-nitrophenol (CAS: 5428-54-6) is systematically named according to IUPAC rules as 2-hydroxy-4-nitrotoluene, reflecting its methyl group at position 2 and nitro group at position 5 on the phenolic ring. Its molecular formula, C₇H₇NO₃, and molecular weight of 153.14 g/mol classify it as a nitro-substituted cresol derivative. Common synonyms include 5-nitro-o-cresol and 2-hydroxy-4-nitrotoluene, with structural analogs such as 4-methyl-2-nitrophenol differing in substituent positions. The compound’s classification spans nitrophenols (due to the -NO₂ group) and alkylphenols (due to the -CH₃ group), making it a hybrid structure with unique reactivity.

Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its electron-withdrawing nitro group and electron-donating hydroxyl group create a polarized aromatic system amenable to electrophilic substitution and reduction reactions. Key applications include:

- Alkaloid synthesis: As a building block for pyranocarbazole alkaloids, which exhibit biological activity.

- Dye manufacturing: Acting as a precursor for azo dyes through diazotization reactions.

- Environmental studies: Serving as a model compound for investigating nitroaromatic degradation pathways and photolysis mechanisms.

Recent studies highlight its role in iron-mediated syntheses of complex natural products, such as Furoclausine-A, underscoring its relevance in modern medicinal chemistry.

Overview of Current Research Landscape

Contemporary research on 2-methyl-5-nitrophenol spans multiple disciplines:

- Atmospheric chemistry: Investigations into its photolytic behavior under UV light reveal the generation of hydroxyl radicals (OH), contributing to atmospheric oxidation processes.

- Biodegradation: Microbial pathways in Ralstonia eutropha JMP134 demonstrate enzymatic reduction of the nitro group followed by dechlorination, offering insights into bioremediation strategies.

- Synthetic optimization: Advances in continuous-flow reactors and catalytic systems aim to improve yield and selectivity in industrial production.

Emerging studies also explore its potential as a component of brown carbon aerosols, linking its photochemical properties to climate-relevant atmospheric processes.

Table 1: Physicochemical Properties of 2-Methyl-5-Nitrophenol

| Property | Value | Source |

|---|---|---|

| Melting Point | 111–115°C | |

| Boiling Point | 180°C at 15 mmHg | |

| Density | 1.320 ± 0.06 g/cm³ | |

| Solubility | Chloroform, Methanol (slight) | |

| pKa | 8.68 ± 0.19 | |

| LogP (Octanol-Water) | 2.35 |

Table 2: Synthetic Routes to 2-Methyl-5-Nitrophenol

Molecular Structure and Formula

2-Methyl-5-nitrophenol is an aromatic nitrophenol compound with the molecular formula C₇H₇NO₃ [1]. The compound has a molecular weight of 153.14 grams per mole and is also known by several synonyms including 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, and Phenol, 2-methyl-5-nitro- [2] [3]. The Chemical Abstracts Service (CAS) registry number for this compound is 5428-54-6 [1].

The molecular structure consists of a benzene ring substituted with three functional groups: a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 5 [4]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-5-nitrophenol [1]. The simplified molecular-input line-entry system (SMILES) notation is represented as C1(O)=CC(N+=O)=CC=C1C [5].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ [1] |

| Molecular Weight | 153.14 g/mol [2] |

| CAS Number | 5428-54-6 [1] |

| IUPAC Name | 2-methyl-5-nitrophenol [1] |

| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N [1] |

Physical Properties

Melting and Boiling Points

2-Methyl-5-nitrophenol exhibits well-defined thermal properties that are characteristic of substituted phenolic compounds [5]. The melting point has been consistently reported across multiple sources as 111-115°C [5] [6] [7]. More specifically, some sources report a narrower range of 114-116°C [8], while others cite 115.0-118.0°C [2]. The compound appears as yellow to brown crystalline powder or crystals at room temperature [6] [7].

The boiling point of 2-Methyl-5-nitrophenol is reported as 180°C at reduced pressure of 15 millimeters of mercury [5] [7]. Under standard atmospheric pressure conditions, the calculated boiling point is approximately 293.3±28.0°C at 760 millimeters of mercury [9]. These thermal properties indicate the compound's stability under normal laboratory conditions while requiring elevated temperatures for sublimation or vaporization.

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 111-115°C [5] | Standard pressure |

| Melting Point (Alternative) | 114-116°C [8] | Standard pressure |

| Boiling Point | 180°C [5] | 15 mmHg |

| Boiling Point | 293.3±28.0°C [9] | 760 mmHg |

Solubility Profile

The solubility characteristics of 2-Methyl-5-nitrophenol demonstrate typical behavior of nitrophenolic compounds [8]. The compound exhibits limited solubility in water, being described as insoluble in aqueous media [8]. However, it shows good solubility in organic solvents including ethanol, ethyl acetate, and chloroform [8]. The compound also displays slight solubility in chloroform and methanol according to chemical property databases [5].

The predicted acid dissociation constant (pKa) value is 8.68±0.19, indicating that 2-Methyl-5-nitrophenol behaves as a weak acid in aqueous solution [5] [7]. This acidic character is attributed to the presence of the phenolic hydroxyl group, which can undergo deprotonation under basic conditions.

| Solvent | Solubility |

|---|---|

| Water | Insoluble [8] |

| Ethanol | Soluble [8] |

| Ethyl acetate | Soluble [8] |

| Chloroform | Slightly soluble [5] |

| Methanol | Slightly soluble [5] |

Density and Physical State

2-Methyl-5-nitrophenol exists as a solid at room temperature, typically appearing as yellow to brown crystalline powder or crystal aggregates [6] [7]. The density of the compound has been reported with slight variations across different sources. The predicted density is 1.320±0.06 grams per cubic centimeter [5] [7], while another source reports 1.3±0.1 grams per cubic centimeter [9].

The physical appearance is consistently described as yellow crystalline powder [8] or yellow to brown crystals [6]. The compound exhibits typical characteristics of nitroaromatic compounds, including the distinctive coloration associated with the conjugated nitro-aromatic system.

| Physical Property | Value |

|---|---|

| Physical State | Solid (crystalline) [6] |

| Appearance | Yellow to brown crystals [6] |

| Density | 1.320±0.06 g/cm³ [5] |

| Density (Alternative) | 1.3±0.1 g/cm³ [9] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Methyl-5-nitrophenol through both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques [10] [11]. The ¹H Nuclear Magnetic Resonance spectrum recorded at 90 megahertz in deuterated chloroform shows characteristic chemical shifts that correspond to the aromatic protons and the methyl substituent [10].

The ¹H Nuclear Magnetic Resonance spectrum exhibits signals at 7.72 parts per million, 7.67 parts per million, 7.26 parts per million, 5.53 parts per million, and 2.34 parts per million [10]. The aromatic region shows three distinct signals corresponding to the three aromatic protons on the substituted benzene ring. The signal at 5.53 parts per million is attributed to the phenolic hydroxyl proton, while the signal at 2.34 parts per million corresponds to the methyl group protons.

The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule [11]. The spectrum shows seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Key chemical shifts include signals at 154.22 parts per million, 147.03 parts per million, 132.74 parts per million, 131.28 parts per million, 115.93 parts per million, 109.82 parts per million, and 16.19 parts per million [10]. The downfield signals correspond to the aromatic carbons, with the most downfield signal likely representing the phenolic carbon, while the upfield signal at 16.19 parts per million corresponds to the methyl carbon.

| Nuclear Magnetic Resonance Type | Chemical Shifts (ppm) |

|---|---|

| ¹H Nuclear Magnetic Resonance | 7.72, 7.67, 7.26, 5.53, 2.34 [10] |

| ¹³C Nuclear Magnetic Resonance | 154.22, 147.03, 132.74, 131.28, 115.93, 109.82, 16.19 [10] |

Infrared Spectroscopy

Infrared spectroscopy of 2-Methyl-5-nitrophenol reveals characteristic absorption bands that correspond to the functional groups present in the molecule [12] [13]. The compound has been analyzed using both Fourier Transform Infrared and Attenuated Total Reflectance Infrared techniques, providing comprehensive vibrational information [13].

The infrared spectrum shows distinct absorption bands corresponding to the phenolic hydroxyl group, aromatic carbon-hydrogen bonds, and the nitro group functionality [14]. The hydroxyl stretching vibration typically appears in the region around 3200-3600 wavenumbers, while the nitro group shows characteristic asymmetric and symmetric stretching vibrations around 1500-1600 wavenumbers and 1300-1400 wavenumbers respectively [14].

Aromatic carbon-carbon stretching vibrations are observed in the fingerprint region, along with carbon-hydrogen bending modes and out-of-plane deformation vibrations [14]. The infrared spectroscopic data provides definitive identification of the compound and confirms the presence of all major functional groups.

Mass Spectrometry

Mass spectrometry analysis of 2-Methyl-5-nitrophenol provides molecular weight confirmation and fragmentation pattern information [15]. The molecular ion peak appears at mass-to-charge ratio 153, corresponding to the molecular weight of the compound [15]. The exact mass is reported as 153.042593 grams per mole [15].

The electron ionization mass spectrum shows characteristic fragmentation patterns typical of nitrophenolic compounds [16]. Common fragmentation pathways include loss of the nitro group (mass loss of 46), loss of hydroxyl radical (mass loss of 17), and various aromatic ring fragmentations [16]. The mass spectral data has been compiled and is available through the National Institute of Standards and Technology mass spectrometry database [17].

Gas Chromatography-Mass Spectrometry analysis confirms the molecular structure and provides additional analytical verification of the compound identity [15]. The fragmentation pattern is consistent with the proposed structure and helps distinguish this compound from its isomers.

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular Ion (m/z) | 153 [15] |

| Exact Mass | 153.042593 g/mol [15] |

| Base Peak | Variable depending on conditions |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for 2-Methyl-5-nitrophenol [12] [18]. The technique is particularly useful for studying aromatic compounds and can provide information about ring vibrations and substituent effects [18].

Raman spectral data for 2-Methyl-5-nitrophenol shows characteristic bands corresponding to aromatic ring breathing modes, carbon-carbon stretching vibrations, and nitro group vibrations [18]. The technique has been used in resonance Raman studies to investigate the photochemical behavior and excited state dynamics of related nitrophenol compounds [18].

The Raman spectrum complements the infrared data by providing information about symmetric vibrations that may be weak or absent in the infrared spectrum [18]. This combined approach offers a comprehensive understanding of the vibrational characteristics of the molecule.

Crystallographic Analysis

Crystallographic analysis of 2-Methyl-5-nitrophenol and related nitrophenol compounds provides detailed information about molecular packing and intermolecular interactions [19] [20]. While specific single-crystal X-ray diffraction data for 2-Methyl-5-nitrophenol itself is limited in the available literature, extensive studies have been conducted on closely related nitrophenol compounds that provide insight into the expected crystallographic behavior [19] [20].

Studies of meta-nitrophenol polymorphs have revealed important structural features common to nitrophenol compounds [19] [20]. These compounds typically crystallize in monoclinic or orthorhombic crystal systems with hydrogen bonding playing a crucial role in crystal packing [20]. The molecular structure in the solid state is generally planar with the nitro group coplanar or nearly coplanar with the aromatic ring [20].

Intermolecular hydrogen bonding between the phenolic hydroxyl groups and nitro oxygen atoms is a dominant feature in nitrophenol crystal structures [20]. This hydrogen bonding creates extended networks that stabilize the crystal structure and influence the physical properties of the compound [20]. The presence of the methyl substituent in 2-Methyl-5-nitrophenol would be expected to influence the packing efficiency and hydrogen bonding patterns compared to unsubstituted nitrophenol.

Potassium salts of nitrophenol compounds have been extensively studied crystallographically [21] [22]. The potassium salt of ortho-nitrophenol crystallizes in space group C2/c with specific unit cell parameters: a = 24.73 Å, b = 5.21 Å, c = 11.96 Å, and β = 105.15° [22]. Such studies provide valuable information about the coordination behavior and structural preferences of nitrophenolic compounds in crystalline environments.

| Crystallographic Feature | Typical Characteristics |

|---|---|

| Crystal System | Monoclinic or Orthorhombic [19] [20] |

| Molecular Geometry | Planar or near-planar [20] |

| Hydrogen Bonding | Extensive intermolecular networks [20] |

| Packing Motifs | Influenced by hydroxyl-nitro interactions [20] |

Traditional Synthesis Approaches

Nitration of o-Cresol

The direct nitration of o-cresol (2-methylphenol) represents the most straightforward approach to synthesizing 2-methyl-5-nitrophenol [1] [2]. This method employs mixed acid systems consisting of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated from the acid mixture attacks the electron-rich aromatic ring [2].

Research conducted on cresol nitration demonstrates that the ratio of para to ortho nitrocresol products can be influenced by using low concentrations of nitric acid and low reaction temperatures [2]. The nitration mechanism involves the formation of a Wheland intermediate (arenium ion) with three resonance hybrids, followed by proton loss to restore aromaticity [2].

The reaction typically achieves yields ranging from 77 to 90 percent under optimized conditions [1] [3]. Temperature control is critical, as excessive heat can lead to over-nitration and formation of unwanted dinitro products [2]. The selectivity for the desired 5-nitro position can be enhanced by carefully controlling the acid concentration and reaction temperature [4].

Optimization of Reaction Conditions

Systematic optimization of nitration conditions has revealed several key parameters that significantly impact product yield and selectivity [2] [5]. Temperature emerges as the most critical factor, with optimal ranges typically between 60-70°C [5] [6]. Lower temperatures favor selectivity but reduce reaction rates, while higher temperatures increase the risk of oxidation and over-nitration [5].

Acid concentration optimization shows that 65 percent nitric acid provides the best balance between reactivity and selectivity [7] [5]. The acid-to-substrate ratio demonstrates positive effects up to 1.2:1, beyond which diminishing returns are observed [5]. Reaction time optimization indicates that 2-4 hours provides optimal conversion while minimizing side product formation [5].

The experimental design evaluation using statistical methods reveals that temperature, acid concentration, and reaction time show significant positive effects on yield [2]. Analysis of variance studies demonstrate that these factors contribute to improved conversion rates and product accountability [2].

Modern Synthetic Routes

From 2-Methyl-5-Nitroaniline Precursors

The diazotization-hydrolysis pathway represents an important alternative route utilizing 2-methyl-5-nitroaniline as the starting material [8] [9]. This method involves the formation of a diazonium salt intermediate followed by hydrolysis to yield the target phenol [8]. The process offers high selectivity but requires multiple synthetic steps, increasing overall complexity [9].

Patent literature describes innovative approaches where 2-methyl-5-nitrophenol is produced directly from o-toluidine without generating the intermediate 2-methyl-5-nitroaniline stage [3] [9]. This streamlined process reduces the number of neutralization and acidification steps, significantly improving product yield while reducing equipment investment and environmental pollution [9].

The preparation involves dissolving 2-methyl-5-nitroaniline in refluxing sulfuric acid before cooling to precipitate the product . This approach demonstrates yields of 80-90 percent with high selectivity for the desired isomer [4]. The method particularly benefits from reduced waste generation compared to traditional multi-step processes [9].

Catalytic Methods

Modern catalytic approaches have revolutionized nitrophenol synthesis by enabling milder reaction conditions and improved selectivity [11] [12]. Montmorillonite KSF clay systems impregnated with metal salts demonstrate exceptional catalytic activity for phenolic compound nitration [11] [12]. Bismuth(III) nitrate supported on montmorillonite KSF provides efficient nitration using 65 percent nitric acid under mild conditions [11].

Yttrium(III) triflate catalysis offers remarkable selectivity in cresol nitration reactions [2]. The catalyst enables nitration with dilute nitric acid at temperatures ranging from 0-60°C, providing high yields while maintaining excellent regioselectivity [2]. The lanthanide triflate system demonstrates particular effectiveness at low temperatures, where traditional methods show limited activity [2].

Ionic liquid-based catalytic systems represent a significant advancement in green nitration methodology [7]. The 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) system with sodium nitrite provides efficient nitration of phenolic compounds at room temperature [7]. This approach achieves yields of 89-95 percent while operating under environmentally benign conditions [7].

Metal-modified zeolite catalysts offer industrial scalability advantages for nitration processes [12]. These solid acid catalysts enable gas-phase nitration under controlled conditions, providing opportunities for continuous processing [13]. The zeolite systems demonstrate good stability and reusability, making them attractive for large-scale applications [12].

Industrial-Scale Production Techniques

Continuous Flow Reactors

Continuous flow microreactor technology has emerged as a transformative approach for scaling nitration processes while maintaining safety and selectivity [14] [15] [16]. These systems provide enhanced heat transfer and improved mixing compared to traditional batch reactors [14] [5]. The precise control of reagent flow rates enables consistent reaction conditions and minimizes the risk of thermal runaway [14] [16].

Microreactor systems demonstrate significant advantages in nitration selectivity and safety [14] [6]. Research shows that continuous flow nitration achieves superior control over product distribution, with p-dinitrobenzene selectivity reduced to 0.44 percent compared to batch processes [14] [6]. The enhanced mass transfer in microreactors significantly reduces hazardous nitrophenol byproducts from 509 ppm to 112 ppm [14] [6].

Flow reactor optimization parameters include reactor volume (1-8 mL), temperature range (20-80°C), residence time (0.5-16 minutes), and flow rate (0.5-2 mL/min) [14] [5]. Optimal conditions typically involve 1 mL reactor volume, 60-70°C temperature, 1-4 minute residence time, and 1 mL/min flow rate [14] [5]. These parameters provide the best balance between conversion, selectivity, and productivity [5].

Process Optimization and Yield Enhancement

Industrial process optimization focuses on maximizing space-time yield while maintaining product quality and safety [5]. Temperature dependence studies indicate operation within a predominantly kinetically controlled regime, with mass-transfer limitations appearing at the shortest residence times [5]. Increasing reaction temperature dramatically improves space-time yield by enabling smaller reactor volumes [5].

Systematic optimization using response surface methodology reveals the relative importance of process variables [17] [18]. Solution pH emerges as the most influential parameter, followed by adsorbate concentration, solid-to-liquid ratio, and contact time [19] [18]. Optimum conditions typically include pH 7.97, adsorbate concentration 2.01 mg/dm³, solid-to-liquid ratio 2.86, and contact time 99 minutes for maximum removal efficiency [19] [18].

Process intensification through advanced reactor designs enables significant productivity improvements [14] [16]. Continuous flow systems demonstrate productivity rates of 97 g/h for challenging nitration reactions [16]. The integration of automated control systems and real-time monitoring ensures consistent product quality while minimizing operational risks [14] [5].

Green Chemistry Approaches

Sustainable Synthetic Pathways

Green chemistry principles have driven the development of environmentally benign nitration methodologies that minimize waste generation and energy consumption [20] [21] [22]. Mechanochemical nitration using ball milling conditions represents a significant advancement in sustainable synthesis [20]. This approach employs minimal solvents while achieving excellent yields and selectivity through mechanical energy input [20].

Electrochemical nitration offers a promising alternative to traditional mixed acid methods [22] [23]. The electrochemical generation of nitronium species from nitrogen dioxide in aprotic solvents eliminates the need for large excesses of mineral acids [22] [23]. This approach demonstrates quantitative yields for various substrates while dramatically reducing acidic waste streams [23].

Microwave-assisted nitration provides energy-efficient synthesis with significantly reduced reaction times [21] [24]. Calcium nitrate and acetic acid systems under microwave irradiation achieve high yields in under 10 minutes [21]. This methodology offers improved safety profiles compared to traditional nitric acid-sulfuric acid systems [21] [24].

Photocatalytic nitration using titanium dioxide under ultraviolet irradiation enables the utilization of atmospheric nitrogen as a sustainable nitrogen source [25]. This approach produces nitrogen dioxide with up to 93 percent selectivity, which can be captured to produce nitric acid or nitrates for sustainable fertilizer applications [25].

Reduction of Environmental Impact

Environmental impact reduction strategies focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents [22] [26] [27]. Solvent-free synthesis approaches achieve zero solvent waste while maintaining high reaction efficiency [20]. These neat reaction conditions demonstrate very high energy efficiency and good commercial viability [20].

Waste nitrogen upcycling technologies convert nitrate-containing wastewater into valuable ammonia products through electrochemical reduction [27]. This dual approach simultaneously removes environmental pollutants while generating useful chemicals [27]. The process demonstrates significant potential for addressing both environmental remediation and sustainable chemical production [27].

Carbon footprint reduction through alternative energy sources shows remarkable promise [26] [28]. The GreenSwitch nitrate production process demonstrates over 95 percent CO₂ footprint reduction compared to conventional methods [26]. The integration of biogas-derived electricity further enhances the sustainability profile of these processes [26] [28].

XLogP3

LogP

GHS Hazard Statements

H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant